molecular formula C21H19N3O4 B5196802 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone

2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5196802
M. Wt: 377.4 g/mol
InChI Key: TVHTWJOJOGWUQE-UHFFFAOYSA-N
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Description

2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is a quinazolinone derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action for 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of MAPK pathways, and induction of apoptosis in cancer cells. It may also act as a protease inhibitor, preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. It also induces apoptosis in cancer cells, inhibits tumor growth, and has anti-viral activity. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of biological activities. It may be useful in studying the mechanisms of inflammation, cancer, and viral infections. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of focus could be the development of more efficient synthesis methods to increase yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and identify potential targets for drug development. Another potential direction for research could be the investigation of the compound's effects on other diseases, such as autoimmune disorders and cardiovascular disease. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis method for 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-furfurylamine and propyl bromide to yield the final compound. This method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, this compound has demonstrated anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also shown promise as an anti-viral agent, with activity against a range of viruses including HIV, HCV, and influenza.

properties

IUPAC Name

2-[5-(2-nitrophenyl)furan-2-yl]-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-13-23-20(22-16-9-5-3-7-14(16)21(23)25)19-12-11-18(28-19)15-8-4-6-10-17(15)24(26)27/h3-12,20,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHTWJOJOGWUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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